Timolol

描述

属性

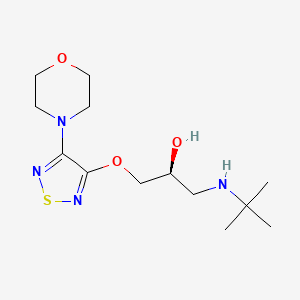

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJRIMJGRPQVNF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26921-17-5 (maleate (1:1) salt) | |

| Record name | Timolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023674 | |

| Record name | (S)-Timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>100 | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

soluble in water | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26839-75-8 | |

| Record name | Timolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-Timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JKY92S7BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202-203, 71.5-72.5 °C | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Timolol's Mechanism of Action in Glaucoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timolol, a non-selective beta-adrenergic antagonist, remains a fundamental therapeutic agent in the management of glaucoma. Its primary efficacy stems from the reduction of intraocular pressure (IOP), the principal modifiable risk factor for glaucomatous optic neuropathy. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's action. We will delve into its role in modulating aqueous humor dynamics, present quantitative data on its physiological effects, detail established experimental protocols for its study, and illustrate the core signaling pathways involved.

Core Mechanism: Suppression of Aqueous Humor Production

The principal mechanism by which this compound lowers IOP is by reducing the rate of aqueous humor production by the ciliary epithelium.[1][2][3] This is achieved through the blockade of β1 and β2-adrenergic receptors located on the ciliary body.[2][4][5]

The Beta-Adrenergic Signaling Cascade in the Ciliary Epithelium

The production of aqueous humor is physiologically stimulated by catecholamines (e.g., epinephrine, norepinephrine) binding to beta-adrenergic receptors. This binding activates a Gs protein-coupled receptor cascade, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels are thought to increase aqueous humor secretion by activating protein kinase A (PKA), which in turn phosphorylates various ion channels and transporters involved in the secretory process.

This compound acts as a competitive antagonist at these beta-receptors, preventing catecholamine binding.[2] This blockade inhibits the adenylyl cyclase-mediated production of cAMP, thereby downregulating the signaling cascade that drives aqueous humor secretion. The net result is a significant decrease in the rate of aqueous humor formation.[1][2]

References

- 1. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound 0.1% in Glaucomatous Patients: Efficacy, Tolerance, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential inhibition of beta adrenergic receptors in human and rabbit ciliary process and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]

Timolol's Off-Target Molecular Interactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timolol, a non-selective β-adrenergic receptor antagonist, has been a cornerstone in the management of glaucoma and other cardiovascular conditions for decades. Its primary mechanism of action involves the blockade of β1 and β2 adrenergic receptors, leading to a reduction in aqueous humor production and a decrease in heart rate and blood pressure. However, a growing body of evidence suggests that this compound's pharmacological profile extends beyond its well-characterized interaction with β-receptors. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the β-adrenergic system, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's therapeutic effects and potential side effects, and may open new avenues for drug development and repurposing.

Inhibition of Membrane-Bound ATPases

This compound has been shown to directly inhibit the activity of Na,K-ATPase and Mg-ATPase, particularly in ocular tissues. This inhibition is thought to contribute to its intraocular pressure-lowering effect by reducing the active transport processes involved in aqueous humor secretion.

Quantitative Data: ATPase Inhibition

| Target Enzyme | Tissue/Cell Type | This compound Concentration Range | Observed Inhibition | Statistical Significance | Reference |

| Na,K-ATPase | Cultured Bovine Non-pigmented Ciliary Epithelial Cells | 5 x 10⁻¹⁹ to 5 x 10⁻⁵ M | Significant inhibition | p < 0.001 for most concentrations | [1] |

| Mg-ATPase | Cultured Bovine Non-pigmented Ciliary Epithelial Cells | 5 x 10⁻¹⁹ to 5 x 10⁻⁵ M | Significant inhibition | p < 0.001 for most concentrations | [1] |

| Na,K-ATPase | Cultured Bovine Corneal Endothelial Cells | 10⁻¹² to 10⁻⁴ M | 47-77% inhibition | p < 0.001 at ≥ 10⁻¹² M | [2] |

| Na,K-ATPase | Cultured Bovine Corneal Epithelial Cells | 10⁻¹² to 10⁻⁴ M | 16-68% inhibition | p = 0.002 at ≥ 10⁻¹¹ M | [2] |

Note: Partial reversal of inhibition was observed at higher concentrations (>10⁻⁶ M for Na,K-ATPase and >10⁻⁵ M for Mg-ATPase), suggesting multiple binding sites[1].

Experimental Protocol: Na,K-ATPase Activity Assay (Spectrophotometric)

This protocol is a synthesized method based on standard colorimetric assays for ATPase activity.

Objective: To determine the effect of this compound on Na,K-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Tissue homogenate or cell lysate containing Na,K-ATPase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate Solution (ATP in Assay Buffer)

-

Activator Solution (containing NaCl, KCl, MgCl₂)

-

Inhibitor Solution (Ouabain, a specific Na,K-ATPase inhibitor)

-

This compound solutions of varying concentrations

-

Colorimetric Reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

Phosphate Standard solution

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in ice-cold assay buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Reaction Setup: In a microplate, prepare the following reaction mixtures for each sample and this compound concentration to be tested:

-

Total ATPase Activity: Sample, Assay Buffer, Activator Solution, and this compound (or vehicle control).

-

Ouabain-Insensitive ATPase Activity: Sample, Assay Buffer, Activator Solution, Ouabain, and this compound (or vehicle control).

-

-

Pre-incubation: Pre-incubate the microplate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the ATP Substrate Solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Add the colorimetric reagent to all wells and incubate at room temperature for color development.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculation:

-

Calculate the amount of Pi released using a standard curve generated from the phosphate standards.

-

Na,K-ATPase Activity = (Pi released in Total ATPase Activity well) - (Pi released in Ouabain-Insensitive ATPase Activity well).

-

Express the results as nmol Pi/min/mg protein and plot the percentage of inhibition as a function of this compound concentration.

-

Signaling Pathway: Na,K-ATPase Inhibition

The inhibition of Na,K-ATPase by this compound disrupts the sodium and potassium gradients across the cell membrane. This can have several downstream consequences, including alterations in intracellular calcium levels and modulation of signaling pathways that are sensitive to ion concentrations. In the ciliary epithelium, this is proposed to reduce aqueous humor production.

Interaction with Melanin

This compound is known to bind to melanin, the pigment found in various tissues, including the eye. This interaction can act as a reservoir for the drug, leading to a prolonged duration of action.

Quantitative Data: Melanin Binding

| Parameter | Value | Conditions | Reference |

| Binding Percentage | |||

| at 1 µM this compound | 93% | Melanin from Sepia officinalis | [3] |

| at 10 µM this compound | 90% | Melanin from Sepia officinalis | [3] |

| at 100 µM this compound | 81% | Melanin from Sepia officinalis | [3] |

| Binding Maximum (Bmax) | ~1 µmol this compound/g melanin | Bovine iris melanin | [4] |

| Dissociation Constant (Kd) | ≈ 50-150 µM | Porcine RPE and choroid melanin | [5] |

| Association Rate Constants | k_on1 = 4.92 x 10⁵ M⁻¹ min⁻¹k_on2 = 5.95 x 10⁶ M⁻¹ min⁻¹ | Bovine iris melanin, 100 nM ³H-timolol | [4] |

| Dissociation Rate Constant | k_off = 5.08 x 10⁻³ min⁻¹ | Bovine iris melanin | [4] |

Experimental Protocol: Melanin Binding Assay (Radioligand)

This protocol is a synthesized method based on common radioligand binding assays for melanin.

Objective: To quantify the binding of this compound to melanin using a radiolabeled form of the drug.

Materials:

-

Melanin (e.g., from Sepia officinalis or isolated from ocular tissue)

-

³H-Timolol (radiolabeled this compound)

-

Unlabeled this compound

-

Phosphate Buffer (e.g., pH 7.4)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Melanin Suspension: Prepare a suspension of melanin in phosphate buffer to a known concentration (e.g., 0.5 mg/mL).

-

Saturation Binding:

-

In a series of microcentrifuge tubes, add a fixed amount of melanin suspension.

-

Add increasing concentrations of ³H-Timolol to the tubes.

-

For determining non-specific binding, prepare a parallel set of tubes with the same concentrations of ³H-Timolol but also containing a high concentration of unlabeled this compound (e.g., 1000-fold excess).

-

Incubate the tubes at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 5 hours).

-

-

Separation of Bound and Free Ligand: Centrifuge the tubes at high speed to pellet the melanin with bound ³H-Timolol.

-

Quantification:

-

Carefully remove an aliquot of the supernatant (containing the free ³H-Timolol) and transfer it to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of bound ³H-Timolol can be calculated by subtracting the free concentration from the total concentration added.

-

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding as a function of the free ³H-Timolol concentration.

-

Analyze the data using non-linear regression to determine the Bmax and Kd.

-

-

Kinetic Studies (Association and Dissociation):

-

Association: Incubate melanin with a fixed concentration of ³H-Timolol and measure the amount of bound ligand at different time points.

-

Dissociation: After reaching equilibrium binding, add an excess of unlabeled this compound and measure the amount of remaining bound ³H-Timolol at various time points.

-

Logical Relationship: Melanin as a Drug Reservoir

The binding of this compound to melanin is a reversible process. This creates a depot of the drug in pigmented tissues of the eye, from which it is slowly released, contributing to its sustained therapeutic effect.

Metabolism by Cytochrome P450 Enzymes

This compound is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. This is a crucial consideration for potential drug-drug interactions.

Quantitative Data: CYP-Mediated Metabolism

| Parameter | Value | Enzyme | Substrate/Metabolite | Reference |

| Km | 23.8 µM | Human Liver Microsomes (primarily CYP2D6) | Formation of M1 (hydroxy metabolite) | [6] |

| Ki (Quinidine) | 0.08 µM | CYP2D6 | Competitive inhibitor of this compound metabolism | [6] |

| IC50 (Fluoxetine) | 1.4 µM | Human Liver Microsomes (CYP2D6) | Inhibition of M1 formation | [7] |

| IC50 (Paroxetine) | 2.0 µM | Human Liver Microsomes (CYP2D6) | Inhibition of M1 formation | [7] |

Experimental Protocol: In Vitro CYP Metabolism Assay

This protocol outlines a general method for assessing CYP-mediated drug metabolism.

Objective: To identify the CYP isoforms responsible for this compound metabolism and to determine the kinetic parameters.

Materials:

-

Human Liver Microsomes (HLM) or recombinant CYP enzymes

-

This compound

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent for reaction termination

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare incubation mixtures containing HLM or recombinant CYP enzymes, phosphate buffer, and this compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a defined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound metabolites.

-

Data Analysis:

-

Plot the rate of metabolite formation against the substrate (this compound) concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

For inhibition studies, perform similar experiments in the presence of known CYP inhibitors to determine IC50 or Ki values.

-

Workflow: CYP Metabolism and Drug-Drug Interactions

The metabolism of this compound by CYP2D6 is a key determinant of its systemic clearance. Co-administration of drugs that inhibit CYP2D6 can lead to increased plasma concentrations of this compound and a higher risk of systemic side effects.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. This compound binding to bovine ocular melanin in vitro [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of the beta-blockers this compound and H 216/44 to ocular melanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Timolol's Intricate Signaling Web in the Ciliary Body Epithelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timolol, a non-selective β-adrenergic receptor antagonist, has been a cornerstone in glaucoma management for decades. Its primary mechanism of action lies in the reduction of intraocular pressure (IOP) by suppressing the formation of aqueous humor by the ciliary body epithelium. While the canonical signaling pathway involves the blockade of β-adrenergic receptors and subsequent downregulation of the cyclic adenosine monophosphate (cAMP) cascade, emerging evidence points towards a more complex and multifaceted mechanism. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the ciliary body epithelium, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The ciliary body, a crucial structure in the anterior segment of the eye, is responsible for the production of aqueous humor, the clear fluid that nourishes the avascular tissues of the eye and maintains IOP. The ciliary epithelium, a bilayered structure of pigmented and non-pigmented cells, is the primary site of aqueous humor secretion. This process is tightly regulated by various signaling molecules, with the sympathetic nervous system playing a significant role through the activation of adrenergic receptors.

This compound, by acting as a non-selective antagonist at both β1 and β2-adrenergic receptors, effectively curtails the rate of aqueous humor production.[1] While its efficacy is well-established, a complete understanding of its molecular signaling cascade is critical for the development of next-generation glaucoma therapeutics with improved efficacy and safety profiles. This guide delves into the canonical cAMP-dependent pathway and explores the evidence for alternative, cAMP-independent mechanisms of action.

The Canonical cAMP-Dependent Signaling Pathway

The conventional understanding of this compound's action centers on its interference with the G-protein coupled receptor (GPCR) signaling cascade that stimulates aqueous humor formation.[1][2]

2.1. Mechanism of Action

Under normal physiological conditions, catecholamines such as epinephrine and norepinephrine bind to β-adrenergic receptors on the surface of ciliary epithelial cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are believed to activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to an increase in aqueous humor secretion. The precise downstream effectors of PKA in this process are still an area of active investigation but are thought to involve the modulation of ion transport channels.

This compound, by competitively blocking the β-adrenergic receptors, prevents the binding of endogenous catecholamines.[1] This inhibitory action disrupts the entire signaling cascade, leading to a decrease in adenylyl cyclase activity and a subsequent reduction in intracellular cAMP concentration.[3] The diminished cAMP levels result in decreased PKA activity and, consequently, a suppression of aqueous humor formation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. G-Protein-Coupled Receptor Signaling in Cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits adenylate cyclase activity in the iris-ciliary body and trabecular meshwork of the eye and blocks activation of the enzyme by salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile and Structure-Activity Relationship of Timolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timolol is a non-selective β-adrenergic receptor antagonist that has been a cornerstone in the management of various cardiovascular and ophthalmological conditions for decades. Its clinical utility in treating hypertension, angina pectoris, and, most notably, glaucoma, stems from its potent ability to block the effects of endogenous catecholamines on β1 and β2-adrenergic receptors. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, delving into its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it examines the critical structure-activity relationships (SAR) that govern its biological activity, offering valuable insights for the design and development of novel β-blockers.

Pharmacological Profile of this compound

Mechanism of Action

This compound exerts its pharmacological effects by competitively and non-selectively blocking β1 and β2-adrenergic receptors.[1][2] This antagonism prevents the binding of neurotransmitters like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.[3]

In the heart, blockade of β1-receptors leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and lowered cardiac output.[3] In the eye, the primary mechanism for its intraocular pressure (IOP)-lowering effect in glaucoma is the blockade of β2-receptors in the ciliary body, which leads to a reduction in aqueous humor production.[1][4] Some evidence also suggests a minor effect on increasing aqueous humor outflow.[1]

Pharmacodynamics

The β-adrenergic blocking activity of this compound has been confirmed through various clinical pharmacology studies. These studies have demonstrated its ability to:

-

Modify resting heart rate and the heart's response to postural changes.[5]

-

Inhibit tachycardia induced by isoproterenol, a non-selective β-agonist.[5]

-

Alter the physiological responses to the Valsalva maneuver and amyl nitrite administration.[5]

-

Reduce exercise-induced increases in heart rate and blood pressure.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound varies depending on the route of administration. Both oral and ophthalmic formulations are systemically absorbed, though to different extents.

Table 1: Comparative Pharmacokinetic Parameters of Oral and Ophthalmic this compound

| Parameter | Oral Administration | Ophthalmic Administration | References |

| Bioavailability | ~90% (significant first-pass metabolism reduces this to ~50% of an IV dose) | 60-78% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~15 minutes | [6] |

| Peak Plasma Concentration (Cmax) | 50-103 ng/mL (after a single 20 mg dose) | 0.35-0.46 ng/mL (0.5% solution, twice daily) | [1][4] |

| Area Under the Curve (AUC) | 154.4 ± 33.8 ng·h/mL (after a single 10 mg dose) | 10.28 ng·h/mL (in elderly patients after a single 0.25% dose) | [8][9] |

| Elimination Half-life (t½) | ~4 hours | ~4.8 hours (in elderly patients) | [5][9] |

| Protein Binding | <10% (by equilibrium dialysis), ~60% (by ultrafiltration) | Not extensively bound | [5] |

| Metabolism | Primarily hepatic, via CYP2D6 | Primarily hepatic, via CYP2D6 | [6] |

| Excretion | Renal (as metabolites and unchanged drug) | Renal | [5] |

Structure-Activity Relationship (SAR) of this compound

This compound belongs to the class of aryloxypropanolamine β-blockers. Its chemical structure, (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, contains several key features that are crucial for its pharmacological activity. The general SAR for aryloxypropanolamine β-blockers provides a framework for understanding this compound's activity.[10][11]

Key Structural Features and their Importance:

-

Aryloxy Group: The morpholino-thiadiazole moiety is a distinct heterocyclic aromatic system. Modifications to this ring can significantly impact potency and selectivity.

-

Propanolamine Side Chain: The OCH2-CH(OH)-CH2-NH- linker is essential for β-blocking activity.

-

Hydroxyl Group: The hydroxyl group on the propanolamine side chain must be in the (S)-configuration for optimal receptor binding and antagonist activity. The (R)-enantiomer is significantly less active.[10]

-

Amine Group: A secondary amine is critical for activity. The substituent on the nitrogen atom influences potency and selectivity. In this compound, the bulky tert-butyl group contributes to its high affinity for β-receptors.[10]

Systematic studies on this compound analogs have provided further insights into its SAR:

-

Morpholine Ring Metabolism: Metabolic oxidation of the morpholine ring can occur, leading to metabolites with reduced β-blocking activity. For example, oxidation to a 2-hydroxy-4-morpholinyl group or ring opening to an N-(2-hydroxyethyl)glycine substituent significantly diminishes activity. However, degradation of the morpholine to a 2-hydroxyethylamino group retains some β-blocking potency (approximately one-seventh that of this compound).[2] This highlights the importance of the intact morpholine ring for optimal activity.

Experimental Protocols

Radioligand Displacement Assay for Determining β-Adrenergic Receptor Binding Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

1. Materials:

- Radioligand: [³H]-Dihydroalprenolol (DHA) or another suitable β-adrenergic antagonist radioligand.

- Receptor Source: Membranes prepared from tissues or cells expressing β1-adrenergic receptors (e.g., turkey erythrocytes) and β2-adrenergic receptors (e.g., rat lung).

- Test Compound: this compound or other compounds of interest.

- Non-specific Binding Control: A high concentration of a non-labeled β-blocker (e.g., propranolol).

- Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

- Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

- Scintillation Counter and Cocktail.

2. Procedure:

- Prepare serial dilutions of the test compound (this compound).

- In a 96-well plate, add the following to each well in triplicate:

- Receptor membrane preparation.

- Radioligand at a concentration near its Kd.

- Either:

- Assay buffer (for total binding).

- Test compound at varying concentrations.

- Non-specific binding control (e.g., 10 µM propranolol).

- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a β-blocker to inhibit the stimulation of adenylyl cyclase by a β-agonist.

1. Materials:

- Cell Line: A cell line expressing β-adrenergic receptors (e.g., HEK293 cells transfected with the human β1 or β2 receptor).

- β-Agonist: Isoproterenol or another suitable agonist.

- Test Compound: this compound or other β-blockers.

- ATP and [α-³²P]ATP.

- Lysis Buffer.

- Reaction Buffer: Containing ATP, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and a GTP source.

- Stopping Solution: e.g., trichloroacetic acid.

- Chromatography Columns: Dowex and alumina columns for separating cAMP from ATP.

- Scintillation Counter and Cocktail.

2. Procedure:

- Culture the cells and prepare cell membranes.

- Pre-incubate the cell membranes with varying concentrations of the test compound (this compound) or vehicle.

- Initiate the adenylyl cyclase reaction by adding the reaction buffer containing the β-agonist (isoproterenol) and [α-³²P]ATP.

- Incubate at 30-37°C for a defined period (e.g., 10-20 minutes).

- Stop the reaction by adding the stopping solution.

- Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

- Quantify the amount of [³²P]cAMP produced by scintillation counting.

3. Data Analysis:

- Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity for each concentration of the test compound.

- Plot the percentage of inhibition against the logarithm of the test compound concentration.

- Determine the IC50 value from the resulting dose-response curve.[14][15]

Visualizations

Caption: this compound's antagonistic action on the β-adrenergic signaling pathway.

Caption: Workflow for a radioligand displacement assay.

Caption: Logical workflow for a structure-activity relationship (SAR) study.

Conclusion

This compound remains a vital therapeutic agent due to its well-characterized pharmacological profile as a non-selective β-adrenergic antagonist. Its efficacy in reducing intraocular pressure and managing cardiovascular conditions is a direct result of its interaction with β1 and β2 receptors. The structure-activity relationships of this compound and its analogs underscore the importance of specific structural motifs for high-affinity binding and biological activity. A thorough understanding of its pharmacology, pharmacokinetics, and SAR is essential for the rational design of new and improved β-blockers with enhanced therapeutic profiles. This guide provides a comprehensive overview to aid researchers and drug development professionals in their ongoing efforts in this field.

References

- 1. drugs.com [drugs.com]

- 2. aoa.org [aoa.org]

- 3. Synthesis and beta-adrenoceptor blocking activity of thiophenic analogues of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of oral this compound studied by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacokinetic interactions of this compound with vasodilating drugs, food and phenobarbitone in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma kinetics and antagonist activity of topical ocular this compound in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A bifunctional Gαi/Gαs modulatory peptide that attenuates adenylyl cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]

Timolol's Impact on Aqueous Humor Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of timolol on aqueous humor dynamics. This compound, a non-selective beta-adrenergic antagonist, has been a cornerstone in the management of glaucoma for decades. Its primary mechanism of action involves the modulation of aqueous humor production and, to a lesser extent, its outflow, thereby reducing intraocular pressure (IOP). This document delves into the core mechanisms, presents quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect by blocking beta-adrenergic receptors (predominantly β2 receptors) located on the ciliary epithelium of the ciliary body.[1][2][3] The ciliary body is responsible for the production of aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye and maintains IOP.[1][4] Stimulation of these beta-adrenergic receptors by endogenous catecholamines, such as epinephrine and norepinephrine, normally increases the rate of aqueous humor formation.[2][5] By antagonizing these receptors, this compound effectively reduces the production of aqueous humor, leading to a decrease in intraocular pressure.[2][6][7] The exact intracellular signaling cascade involves the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels, which in turn reduces the secretion of aqueous humor.[1]

While the predominant effect of this compound is on aqueous humor production, its impact on outflow facility—the ease with which aqueous humor drains from the eye through the trabecular meshwork and Schlemm's canal—is more complex and appears to be context-dependent. Some studies in patients with ocular hypertension or glaucoma have reported no significant effect or even an increase in outflow facility.[6] Conversely, recent research in healthy individuals has shown that this compound can reduce outflow facility, an effect that is more pronounced in eyes with higher baseline outflow facility.[6][8][9] The proposed mechanism for this reduction may involve compensatory physiological changes in the trabecular meshwork in response to reduced aqueous flow or a direct effect of beta-receptor blockade in the outflow pathway.[6][8]

Quantitative Effects of this compound on Aqueous Humor Dynamics

The following tables summarize the quantitative data from various studies on the effects of this compound on intraocular pressure, aqueous humor flow, and outflow facility.

Table 1: Effect of this compound on Intraocular Pressure (IOP)

| Study Population | This compound Concentration | Duration of Treatment | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction (mmHg) | IOP Reduction (%) |

| Healthy Participants | 0.5% | 1 week | 15.1 ± 3.0 | 12.4 ± 2.4 | 2.7 | ~17.9% |

| Open-Angle Glaucoma | Not Specified | 14 weeks | Not Specified | Not Specified | 6 | Not Specified |

| Ocular Hypertension | Not Specified | 10 years | Not Specified | Not Specified | 2.3 - 5.7 | Not Specified |

| Primary Open-Angle Glaucoma / Ocular Hypertension (with Latanoprost) | Not Specified | Not Specified | 20.9 | 17.9 | 3.0 | ~14.4% |

Data compiled from multiple sources.[6][8][9][10][11][12]

Table 2: Effect of this compound on Aqueous Humor Flow (Production)

| Study Population/Model | This compound Concentration | Method | Baseline Flow (μL/min) | Post-Treatment Flow (μL/min) | Flow Reduction (%) |

| Healthy Volunteers & Glaucoma Patients | Not Specified | Fluorophotometry | Not Specified | Not Specified | 33 - 50% |

| Rabbits | 0.5% (2 drops) | Sulfacetamide Dilution | 3.9 ± 0.4 | 2.5 ± 0.1 | ~35.9% |

| Cynomolgus Monkeys | 0.1% | Tracer Dilution | Not Specified | Not Specified | ~36% |

| Mice | 0.5% (1 drop) | Fluorophotometry | 0.20 ± 0.07 | 0.07 ± 0.02 | ~65% |

| Rhesus Monkeys | 25 µg | Not Specified | 2.03 ± 0.09 | 1.40 ± 0.08 | ~31.0% |

Data compiled from multiple sources.[6][13][14][15][16]

Table 3: Effect of this compound on Aqueous Humor Outflow Facility

| Study Population | This compound Concentration | Duration of Treatment | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Change in Outflow Facility |

| Healthy Participants | 0.5% | 1 week | 0.23 ± 0.08 | 0.18 ± 0.08 | Decrease |

| Healthy Participants (University of Michigan) | 0.5% | 1 week | 0.22 ± 0.08 | 0.16 ± 0.07 | Decrease |

| Healthy Participants (Mayo Clinic) | 0.5% | 1 week | 0.23 ± 0.07 | 0.20 ± 0.07 | Decrease |

| Healthy Participants (University of Nebraska) | 0.5% | 1 week | 0.24 ± 0.08 | 0.17 ± 0.09 | Decrease |

| Open-Angle Glaucoma | Not Specified | 14 weeks | No significant effect | No significant effect | No significant effect |

Data compiled from multiple sources.[6][8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on aqueous humor dynamics.

Measurement of Aqueous Humor Flow by Fluorophotometry

Fluorophotometry is a non-invasive method used to measure the rate of aqueous humor flow.[4][17]

-

Fluorescein Administration: A fluorescent dye, typically fluorescein, is administered topically to the eye.[15] In some animal studies, corneal iontophoresis is used to enhance penetration.[18]

-

Dye Distribution: The fluorescein distributes throughout the anterior chamber.

-

Fluorophotometer Scans: A specialized instrument, an ocular fluorophotometer, is used to measure the concentration of fluorescein in the cornea and anterior chamber at regular intervals (e.g., every 15-30 minutes) over a period of 1.5 to 8 hours.[15][17][18]

-

Calculation of Flow Rate: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.[4] The clearance of the dye from the anterior chamber is directly proportional to the rate of aqueous humor turnover.

Measurement of Outflow Facility by Tonography and Pneumatonography

Tonography is a clinical technique used to estimate the facility of aqueous humor outflow.[19] Pneumatonography is a specific type of tonography.

-

Topical Anesthesia: The eye is anesthetized with topical drops.

-

Tonometer Application: A tonometer, such as a pneumatonometer, is applied to the cornea.[9] This instrument applies a constant pressure to the eye.

-

Pressure Measurement: The intraocular pressure is recorded continuously for a set period, typically 2 to 4 minutes.[9]

-

Calculation of Outflow Facility: The application of the tonometer artificially increases the IOP, which in turn increases the rate of aqueous humor outflow. The rate of decline in IOP during the measurement period is used to calculate the outflow facility, typically expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways and a typical experimental workflow for assessing this compound's effects.

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium and the inhibitory action of this compound.

Caption: A generalized experimental workflow for clinical trials investigating the effects of this compound.

Conclusion

This compound remains a critical therapeutic agent in the management of glaucoma and ocular hypertension. Its primary mechanism of reducing aqueous humor production via beta-adrenergic blockade in the ciliary epithelium is well-established and supported by extensive quantitative data. The effects of this compound on aqueous humor outflow are more nuanced and appear to vary between healthy individuals and those with glaucoma, warranting further investigation. The experimental protocols of fluorophotometry and tonography are essential tools for quantifying these dynamic changes. Understanding the intricate details of this compound's impact on aqueous humor dynamics is paramount for the continued development of novel and improved therapies for glaucoma.

References

- 1. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 5. Beta2 adrenergic receptor silencing change intraocular pressure in New Zealand rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. aao.org [aao.org]

- 9. Effect of this compound on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Long-term effects of this compound therapy in ocular hypertension: a double-masked, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound + Latanoprost for Glaucoma · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Effects of pilocarpine, salbutamol, and this compound on aqueous humor formation in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Studies on the mechanism of action of this compound and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. tandfonline.com [tandfonline.com]

Timolol's Dual Role in Cellular Apoptosis and Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timolol, a non-selective beta-adrenergic receptor antagonist, has long been a cornerstone in the management of glaucoma. However, its therapeutic applications are expanding, largely due to its significant effects on fundamental cellular processes, namely apoptosis and angiogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates these pathways. It details the intricate signaling cascades, summarizes key quantitative data from pivotal studies, and provides comprehensive experimental protocols for researchers seeking to investigate these effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a deeper understanding of this compound's potential in oncology and other angiogenesis-dependent diseases.

This compound and Cellular Apoptosis

This compound has been shown to induce apoptosis in various cell types, a mechanism that is central to its therapeutic effects in conditions like infantile hemangiomas. The pro-apoptotic effects of this compound are concentration-dependent and involve the activation of both intrinsic and extrinsic apoptosis pathways.

Signaling Pathways

This compound's induction of apoptosis is a multifaceted process involving the antagonism of β-adrenergic receptors and the subsequent modulation of downstream signaling cascades.

-

Beta-Adrenergic Receptor Blockade: As a non-selective β-blocker, this compound antagonizes β1- and β2-adrenergic receptors. In the context of apoptosis, the stimulation of β-adrenergic receptors can, in some cellular contexts, promote cell survival. By blocking these receptors, this compound can shift the cellular balance towards apoptosis.

-

Intrinsic (Mitochondrial) Pathway: this compound has been demonstrated to induce the intrinsic apoptosis pathway, which is triggered by intracellular stress. This pathway is characterized by:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment can lead to an elevation in intracellular ROS levels.

-

Mitochondrial Membrane Depolarization: The increase in ROS can disrupt the mitochondrial membrane potential.

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases like caspase-3.

-

-

Extrinsic (Death Receptor) Pathway: Evidence also points to this compound's ability to activate the extrinsic pathway. This involves the activation of death receptors on the cell surface, leading to the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases.

The Advent of a New Era in Ocular Hypertension Management: The Historical Development of Timolol

A Technical Guide for Researchers and Drug Development Professionals

The introduction of Timolol marked a pivotal moment in the management of ocular hypertension and glaucoma. As the first beta-adrenergic antagonist to be widely adopted for ophthalmic use, it fundamentally altered the therapeutic landscape. This in-depth guide explores the key historical developments, scientific underpinnings, and clinical validation that established this compound as a cornerstone therapy.

Discovery and Development: A Paradigm Shift in Glaucoma Therapy

The journey to this compound's use in ophthalmology began with the broader exploration of beta-adrenergic blockers for cardiovascular conditions. The intraocular pressure (IOP)-lowering effects of systemic beta-blockers were first observed in the 1960s. However, it was the dedicated research that followed which led to the development of a topical formulation suitable for ophthalmic use.

This compound was patented in 1968 and, following extensive clinical evaluation, received FDA approval in 1978 for the treatment of elevated intraocular pressure.[1] This approval heralded a new class of medication for glaucoma that offered a favorable balance of efficacy and tolerability compared to existing therapies.

Synthesis of this compound Maleate

The original synthesis of this compound involved a racemic approach, with subsequent resolution of the enantiomers. A key method reported by Wasson and co-workers involved the reaction of 4-chloro-1,2,5-thiadiazol-3-ol with epichlorohydrin, followed by condensation with tert-butylamine. The resulting racemic mixture was then resolved using O,O-di-p-tolyl-(-)-tartaric acid to isolate the pharmacologically active (S)-enantiomer.[2] Another approach, reported by Zhishan and Juliang, utilized the resolution of racemic this compound via salt formation with d-tartaric acid.[2]

Mechanism of Action: Targeting Aqueous Humor Production

This compound is a non-selective beta-adrenergic receptor antagonist.[1] Its primary mechanism of action in reducing intraocular pressure is the inhibition of aqueous humor production by the ciliary body.[3] The ciliary epithelium contains both β1- and β2-adrenergic receptors.[3][4][5][6] Stimulation of these receptors, particularly the β2 receptors which are more prominent, leads to an increase in aqueous humor formation.[6][7]

This compound blocks these receptors, thereby reducing the production of aqueous humor and consequently lowering intraocular pressure. The binding of beta-adrenergic agonists to their receptors initiates a signal transduction cascade involving a stimulatory G-protein (Gs) and the activation of adenylyl cyclase.[3] This leads to an increase in intracellular cyclic AMP (cAMP), which is believed to modulate the rate of aqueous humor secretion.[3] By blocking this initial step, this compound effectively downregulates this signaling pathway.

Key Clinical Trials and Efficacy Data

The efficacy of this compound in reducing intraocular pressure has been demonstrated in numerous clinical trials. These studies established its superiority over placebo and provided comparative data against other glaucoma medications.

Pivotal Clinical Trial Data

A long-term, randomized, double-masked study compared this compound with a placebo in patients with ocular hypertension. After 10 years, the group treated with this compound showed a trend towards a lower incidence of developing glaucomatous field loss. The mean IOP reduction was significantly greater in eyes that did not develop field loss compared to those that did.[8]

| Treatment Group | Number of Patients | Mean IOP Reduction (mmHg) in Eyes Without Field Loss | Development of Glaucomatous Field Loss (10 years) |

| This compound | 45 | 5.7 | 7 |

| Placebo | 45 | 2.3 | 15 |

Comparative Clinical Trials

Subsequent clinical trials have compared this compound to other classes of ocular hypotensive agents, such as prostaglandin analogs. A six-month, multicenter, randomized, double-masked study in the United States compared once-daily latanoprost with twice-daily this compound in patients with ocular hypertension or primary open-angle glaucoma.[9]

| Treatment Group | Number of Patients | Mean IOP Reduction (mmHg) |

| Latanoprost 0.005% (once daily) | 134 | 6.7 ± 3.4 |

| This compound 0.5% (twice daily) | 134 | 4.9 ± 2.9 |

Another randomized, open-label comparative clinical trial also demonstrated a greater mean reduction in IOP with latanoprost compared to this compound over a 3-month period in patients with primary open-angle glaucoma.[10]

| Treatment Group | Number of Patients | Mean IOP Reduction at 3 Months (mmHg) |

| Latanoprost 0.005% (once daily) | 60 | 9.72 ± 2.435 |

| This compound 0.5% (twice daily) | 60 | 7.27 ± 3.1 |

Experimental Protocols of Pivotal Trials

The early clinical trials of this compound were crucial in establishing its safety and efficacy profile. While specific protocols varied, they generally followed a rigorous, controlled methodology.

Representative Pivotal Trial Protocol

A representative protocol for a pivotal clinical trial of this compound for ocular hypertension in the 1970s would have included the following key elements:

-

Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.

-

Patient Population: Patients with a diagnosis of ocular hypertension (elevated IOP without evidence of glaucomatous visual field loss or optic nerve damage) or chronic open-angle glaucoma. Inclusion criteria would typically specify a baseline IOP within a certain range (e.g., >21 mmHg).

-

Randomization and Masking: Patients would be randomly assigned to receive either this compound ophthalmic solution (e.g., 0.25% or 0.5%) or a placebo (vehicle) in a 1:1 ratio. Both patients and investigators would be masked to the treatment allocation.

-

Treatment Regimen: Instillation of one drop of the assigned medication in the affected eye(s) twice daily.

-

Efficacy Endpoints: The primary efficacy endpoint would be the change in mean diurnal IOP from baseline at specified follow-up visits (e.g., weeks 2, 4, 8, and 12). Diurnal IOP would be measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM).

-

Safety Assessments: Safety would be monitored through regular ophthalmic examinations, including visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy. Systemic safety would be assessed by monitoring vital signs (heart rate, blood pressure) and recording any adverse events.

-

Statistical Analysis: The primary analysis would be a comparison of the mean change in IOP from baseline between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA).

Conclusion

The historical development of this compound for ocular hypertension represents a landmark achievement in ophthalmic drug development. Its novel mechanism of action, robust clinical efficacy, and acceptable safety profile firmly established it as a first-line therapy for many years. The rigorous scientific and clinical investigations that underpinned its development set a high standard for future glaucoma medications and continue to inform research in this critical therapeutic area. This guide provides a comprehensive overview for professionals in the field, highlighting the key milestones and scientific principles that contributed to the enduring legacy of this compound.

References

- 1. aoa.org [aoa.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution and properties of beta-adrenergic receptors in human iris-ciliary body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term effects of this compound therapy in ocular hypertension: a double-masked, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of latanoprost and this compound in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and this compound in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Timolol Hydrochloride Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and hypertension. The hydrochloride salt of this compound is a common active pharmaceutical ingredient (API). A thorough understanding of its solubility and stability characteristics is critical for formulation development, ensuring product quality, and meeting regulatory requirements. These application notes provide a summary of available data and detailed protocols for the systematic evaluation of this compound hydrochloride's solubility and stability. While much of the published literature focuses on this compound maleate, the principles and methodologies are directly applicable to the hydrochloride salt.

Data Presentation

Quantitative data for this compound hydrochloride solubility is not extensively available in the public domain. However, data for other salt forms, primarily this compound maleate, can provide valuable insights into the behavior of the this compound molecule.

Solubility Data

The solubility of this compound is dependent on the salt form, the solvent system, and the temperature. The following tables summarize the available qualitative and quantitative solubility data for different forms of this compound.

Table 1: Qualitative Solubility of this compound Salts

| Salt Form | Solvent | Solubility Description |

| This compound Maleate | Water | Soluble[1][2][3] |

| Methanol | Soluble[1][2][3] | |

| Ethanol | Soluble[1] | |

| Chloroform | Sparingly Soluble[1] | |

| Propylene Glycol | Sparingly Soluble[1] | |

| Ether | Practically Insoluble[1] | |

| Cyclohexane | Practically Insoluble[1] | |

| This compound Hemihydrate | Water | Slightly Soluble[4] |

| Ethanol | Freely Soluble[4] |

Table 2: Quantitative Solubility of this compound Maleate

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | Room Temperature | ~0.2[5] |

| DMSO | Room Temperature | ~16[5] |

| Dimethyl Formamide | Room Temperature | ~20[5] |

| PBS (pH 7.2) | Room Temperature | ~5[5] |

A recent study also investigated the mole fraction solubility of this compound maleate in various biobased solvents from 278.15 K to 333.15 K, demonstrating that solubility increases with temperature[6].

Stability Data Summary

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This compound has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 3: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 N - 1 M HCl, heated at 80-100°C for up to 12 hours. | Generally stable, with minor degradation observed under harsh conditions.[7][8] |

| Alkaline Hydrolysis | 0.1 N - 1 M NaOH, heated at 80-100°C for up to 12 hours. | Significant degradation observed, identified as the primary degradation pathway.[7][8] |

| Oxidative Degradation | 3% - 30% H₂O₂, heated at 80°C. | Degradation occurs, with the extent depending on the concentration of H₂O₂ and temperature.[7][9] |

| Thermal Degradation | Solid drug substance heated at 60-80°C for up to 48 hours. | Generally stable, with minimal degradation.[6] |

| Photodegradation | Exposure to UV/Vis light. | Degradation observed, with the rate being pH-dependent. |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the solubility and stability of this compound hydrochloride.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents.

1. Materials:

-

This compound Hydrochloride API

-

Calibrated analytical balance

-

Selection of solvents (e.g., Purified Water, 0.01 N HCl, Phosphate Buffers pH 4.5, 6.8, 7.4, Methanol, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

2. Procedure:

-

Add an excess amount of this compound hydrochloride to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

After agitation, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the procedure for conducting forced degradation studies and using a stability-indicating HPLC method to resolve this compound hydrochloride from its degradation products.

1. Materials and Equipment:

-

This compound Hydrochloride API

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: A mixture of phosphate buffer and a suitable organic solvent like methanol or acetonitrile. The exact composition should be optimized for the best separation. For example, a mobile phase of phosphate buffer (pH 3.5) and methanol (60:40 v/v) has been shown to be effective.[7]

-

Reagents for degradation: 1 M HCl, 1 M NaOH, 30% H₂O₂

-

Water bath or oven

-

Photostability chamber

-

pH meter

2. HPLC Method Parameters (Example):

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)[7]

-

Flow Rate: 1.0 mL/min[7]

-

Detection Wavelength: 295 nm[7]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 30°C

3. Forced Degradation Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours or heat at 80°C for a shorter duration. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours.[6] Also, reflux a solution of the API in water at 100°C for several hours.[8] Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.

-

Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.

-

Analysis: Inject the prepared samples into the HPLC system. Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. evotec.com [evotec.com]

- 7. merck.com [merck.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Timolol

Introduction

Timolol is a non-selective beta-adrenergic blocker widely used in the treatment of glaucoma and ocular hypertension.[1] It functions by decreasing the production of aqueous humor, which in turn lowers intraocular pressure. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound maleate in bulk drug and ophthalmic solutions.

HPLC Method Parameters

A comprehensive summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Chromatographic Column | Waters C18 column (250 mm × 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol and 0.05% Formic Acid (75:25 v/v)[1] |

| Flow Rate | 0.7 mL/min[1] |

| Detection Wavelength | 294 nm[1][2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| Run Time | Approximately 8 minutes[3] |

Experimental Protocol

Reagents and Materials

-

This compound Maleate reference standard

-

Formic Acid (AR grade)

-

Water (HPLC grade)[2]

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound Maleate and transfer it to a 50 mL volumetric flask.[2] Dissolve and dilute to volume with HPLC grade methanol.[2]

-

Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[2]

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1]

Sample Preparation (Ophthalmic Solution)

-

Accurately transfer a volume of the ophthalmic solution equivalent to 10 mg of this compound Maleate into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of each standard solution and the sample solution in duplicate.

-

Record the chromatograms and measure the peak area for this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The validation parameters are summarized below.

| Validation Parameter | Results |

| Linearity (Concentration Range) | 10–50 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Accuracy (% Recovery) | 98% - 102%[4] |

| Precision (% RSD) | < 2%[4] |

| Limit of Detection (LOD) | 0.724 µg/mL[4] |

| Limit of Quantification (LOQ) | 2.19 µg/mL[4] |

Data Presentation

The quantitative data for the method validation is presented in the tables below for easy comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 10 | 308.31 |

| 20 | 605.18 |

| 30 | 902.85 |

| 40 | 1198.54 |

| 50 | 1485.07 |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | 7.92 | 99.0 |

| 100% | 10 | 10.05 | 100.5 |

| 120% | 12 | 11.88 | 99.0 |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |

| 20 | 0.85 | 1.12 |

| 30 | 0.65 | 0.98 |

| 40 | 0.52 | 0.88 |

Workflow Diagram

Caption: Workflow for this compound quantification by HPLC.

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug and ophthalmic formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

Application Notes: In Vitro Models for Efficacy Testing of Timolol on Trabecular Meshwork Cells

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic nerve damage.[1][2] A primary risk factor for glaucoma is elevated intraocular pressure (IOP), which often results from increased resistance to aqueous humor outflow through the trabecular meshwork (TM).[1][3][4] The TM is a complex, multi-layered tissue whose cells maintain the extracellular matrix (ECM) that regulates this outflow.[5][6] In primary open-angle glaucoma (POAG), dysfunction and cellular loss in the TM lead to ECM buildup and increased outflow resistance.[1][6]